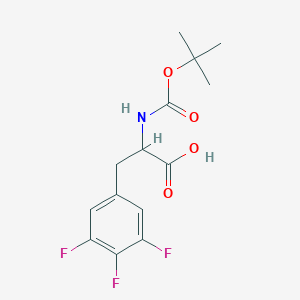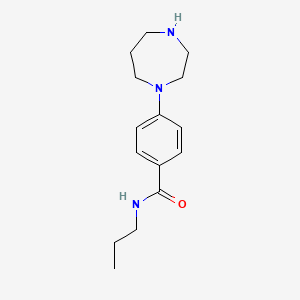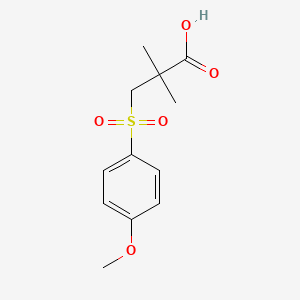
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is a chemical compound with the molecular formula C10H13FN2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This reaction typically requires the use of a catalyst and can be carried out under mild conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-one, while reduction may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-ol.
Scientific Research Applications
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparison with Similar Compounds
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be compared with other similar compounds, such as:
3-fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
N-(4-ethoxyphenyl)azetidin-2-ones: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H13FN2O |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
InChI Key |
NAFUIJHYXGRQJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2CNC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-bromophenyl)propan-2-yl]cyclopropanamine](/img/structure/B12072408.png)







![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)

![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)


![3-Cyclopropylmethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B12072480.png)
